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molecular formula C12H16O3 B3089538 Ethyl 3-ethoxy-4-methylbenzoate CAS No. 1196047-01-4

Ethyl 3-ethoxy-4-methylbenzoate

Cat. No. B3089538
M. Wt: 208.25 g/mol
InChI Key: JEUNHRSFFDHSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598355B2

Procedure details

To a mixture of 3-hydroxy-4-methyl benzoic acid (3.0 g), potassium carbonate (10.9 g), and acetonitrile (60 mL) was added ethyl iodide (4.8 mL) under ice-cooling, followed by stirring at 60° C. overnight. Thereafter, ethyl iodide (4.8 mL) was added thereto, followed by stirring at 70° C. for 3 days. In addition, ethyl iodide (4.8 mL) and potassium carbonate (5.5 g) were added thereto, followed by stirring overnight. To the reaction mixture was added water (100 mL), followed by extraction with ethyl acetate, and the obtained organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane:5/95) to obtain ethyl 3-ethoxy-4-methylbenzoate (4.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[K+].[K+].[C:18](#N)[CH3:19].[CH2:21](I)[CH3:22]>O>[CH2:21]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:7][CH2:18][CH3:19])=[O:6])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1C
Name
Quantity
10.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring at 70° C. for 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
by stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane:5/95)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC=1C=C(C(=O)OCC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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